N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide
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Overview
Description
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a thiazolo[5,4-b]pyridine core, which is known for its diverse biological activities. The presence of the cyclopentanecarboxamide moiety further enhances its potential as a pharmacologically active agent.
Mechanism of Action
Target of Action
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide is a compound that primarily targets the PI3Kα enzyme . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
The compound this compound interacts with its target, the PI3Kα enzyme, by inhibiting its activity . This interaction results in a decrease in the downstream signaling pathways that are activated by this enzyme .
Biochemical Pathways
The inhibition of the PI3Kα enzyme by this compound affects several biochemical pathways. These include pathways involved in cell growth, proliferation, and survival . The downstream effects of this inhibition can lead to a decrease in cell proliferation and an increase in cell death .
Pharmacokinetics
The compound’s strong inhibitory activity against the pi3kα enzyme suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in cell proliferation and an increase in cell death . These effects are due to the compound’s inhibition of the PI3Kα enzyme and the subsequent decrease in the activation of downstream signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolo[5,4-b]pyridine Core: This step involves the cyclization of a thiazole derivative with a pyridine derivative under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Introduction of the Cyclopentanecarboxamide Moiety: This step involves the reaction of the intermediate with cyclopentanecarboxylic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atom in the pyridine ring.
Thiazole Derivatives: Compounds with a thiazole ring but lacking the fused pyridine moiety.
Cyclopentanecarboxamide Derivatives: Compounds with a cyclopentanecarboxamide moiety but different heterocyclic cores.
Uniqueness
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide is unique due to the combination of the thiazolo[5,4-b]pyridine core and the cyclopentanecarboxamide moiety, which imparts distinct biological activities and chemical reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c22-16(12-4-1-2-5-12)20-14-9-7-13(8-10-14)17-21-15-6-3-11-19-18(15)23-17/h3,6-12H,1-2,4-5H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUBCGCFYDRSCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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